5-(Chloromethyl)-2-(2-methylcyclopropyl)-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)-2-(2-methylcyclopropyl)-1,3-oxazole is a heterocyclic organic compound that features a unique combination of a chloromethyl group, a methylcyclopropyl group, and an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-(2-methylcyclopropyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(2-methylcyclopropyl)acetic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with an amine to form the amide. The amide is subsequently cyclized using a dehydrating agent such as phosphorus oxychloride to yield the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Chloromethyl)-2-(2-methylcyclopropyl)-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Cycloaddition Reactions: The oxazole ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, and amines.
Oxidation Products: Oxidation can lead to the formation of aldehydes, ketones, or carboxylic acids.
Reduction Products: Reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-(Chloromethyl)-2-(2-methylcyclopropyl)-1,3-oxazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Chemical Biology: It can be used as a probe to study biological processes, particularly those involving nucleophilic substitution reactions.
Wirkmechanismus
The mechanism by which 5-(Chloromethyl)-2-(2-methylcyclopropyl)-1,3-oxazole exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Bromomethyl)-2-(2-methylcyclopropyl)-1,3-oxazole: Similar structure but with a bromine atom instead of chlorine.
5-(Chloromethyl)-2-(2-ethylcyclopropyl)-1,3-oxazole: Similar structure but with an ethyl group instead of a methyl group on the cyclopropyl ring.
5-(Chloromethyl)-2-(2-methylcyclopropyl)-1,3-thiazole: Similar structure but with a thiazole ring instead of an oxazole ring.
Uniqueness
5-(Chloromethyl)-2-(2-methylcyclopropyl)-1,3-oxazole is unique due to the combination of its functional groups and ring structure, which confer specific reactivity and potential applications that may not be shared by its analogs. The presence of the chloromethyl group allows for versatile chemical modifications, while the oxazole ring provides stability and electronic properties that are valuable in various applications.
Biologische Aktivität
5-(Chloromethyl)-2-(2-methylcyclopropyl)-1,3-oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features a five-membered oxazole ring characterized by the presence of a chloromethyl group and a 2-methylcyclopropyl substituent. The oxazole structure contributes to various chemical reactivities, particularly through the chloromethyl group, which is known to participate in nucleophilic substitution reactions. This versatility is crucial for its applications in drug development and synthetic organic chemistry.
Antimicrobial Properties
Preliminary studies indicate that this compound may exhibit antimicrobial properties similar to other oxazole derivatives. Research has shown that oxazole compounds can inhibit bacterial growth and combat multi-drug resistant strains, making them valuable in the fight against infections .
The mechanisms through which this compound exerts its biological effects are not yet fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in inflammatory pathways or cell proliferation. This interaction could lead to modulation of biological processes such as apoptosis in cancer cells or inhibition of inflammatory cytokines .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure Features | Notable Activities |
---|---|---|
5-Methyl-1,3-oxazole | Methyl group at C5 | Antimicrobial activity |
4-Chloro-1,3-thiazole | Chlorine atom on a thiazole ring | Antifungal properties |
2-Amino-1,3-thiazole | Amino group at C2 | Anticancer activity |
5-(Bromomethyl)-1,3-thiazole | Bromomethyl substitution | Antibacterial effects |
The distinct combination of the chloromethyl group and the 2-methylcyclopropyl substituent in this compound differentiates it from these compounds and suggests a unique profile for further investigation .
Case Studies and Research Findings
Recent research highlights the importance of oxazole derivatives in drug discovery. For example:
- Cytotoxicity Studies : A study evaluating various oxazole derivatives revealed significant cytotoxic activity against human cancer cell lines. Compounds structurally related to this compound showed IC50 values indicating effective inhibition of cell growth in vitro .
- Anti-inflammatory Effects : Oxazoles have been investigated for their ability to reduce inflammation by inhibiting pro-inflammatory cytokines. Although specific data on this compound are sparse, related studies suggest potential anti-inflammatory mechanisms that warrant further exploration .
Eigenschaften
Molekularformel |
C8H10ClNO |
---|---|
Molekulargewicht |
171.62 g/mol |
IUPAC-Name |
5-(chloromethyl)-2-(2-methylcyclopropyl)-1,3-oxazole |
InChI |
InChI=1S/C8H10ClNO/c1-5-2-7(5)8-10-4-6(3-9)11-8/h4-5,7H,2-3H2,1H3 |
InChI-Schlüssel |
XJLPRRAIAIMTQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC1C2=NC=C(O2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.